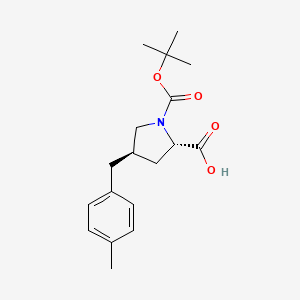

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid follows the International Union of Pure and Applied Chemistry conventions for naming complex chiral molecules with multiple functional groups and substituents. The complete IUPAC name reflects the precise stereochemical configuration: (2S,4R)-4-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. This nomenclature explicitly defines the stereochemistry at positions 2 and 4 of the pyrrolidine ring, where the S configuration at position 2 and R configuration at position 4 create a specific three-dimensional arrangement that profoundly influences the molecule's conformational behavior.

The stereochemical descriptors (2S,4R) indicate that the molecule possesses two chiral centers within the five-membered pyrrolidine ring system. The 2S configuration at the carboxylic acid-bearing carbon establishes the L-proline backbone configuration, while the 4R configuration at the methylbenzyl-substituted carbon creates a trans-diaxial relationship between the carboxylic acid and aromatic substituent. This stereochemical arrangement places the compound within the family of 4-substituted proline derivatives that exhibit distinct conformational preferences compared to their diastereomeric counterparts.

The molecular structure incorporates several key functional components that contribute to its systematic name. The tert-butoxycarbonyl protecting group, systematically described as (2-methylpropan-2-yl)oxycarbonyl, serves as a nitrogen-protecting functionality commonly employed in peptide synthesis. The 4-methylbenzyl substituent, formally designated as (4-methylphenyl)methyl, introduces both steric bulk and aromatic character at the 4-position of the pyrrolidine ring. The carboxylic acid functionality at position 2 completes the proline-like structure, creating an amino acid derivative with enhanced synthetic utility.

| Structural Component | IUPAC Designation | Stereochemical Impact |

|---|---|---|

| Pyrrolidine ring | Pyrrolidine-2-carboxylic acid | L-proline backbone |

| Position 2 | 2S configuration | Carboxylic acid orientation |

| Position 4 | 4R configuration | trans-relationship |

| N-protecting group | (2-methylpropan-2-yl)oxycarbonyl | Nitrogen protection |

| Aromatic substituent | (4-methylphenyl)methyl | 4-position substitution |

Molecular Geometry and Conformational Analysis

The molecular geometry of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is fundamentally influenced by the stereochemical configuration at the 4-position, which dramatically affects the conformational landscape of the pyrrolidine ring system. Research on 4-substituted prolines has demonstrated that 4R-configured substituents strongly promote an exo ring pucker, leading to more compact conformations stabilized by n→π* interactions between the carbonyl groups. The 4-methylbenzyl substituent in this compound, being in the 4R configuration, creates a stereoelectronic environment that favors the exo ring pucker over the endo conformation.

The ring pucker preference directly correlates with the peptide backbone conformation, as 4R-substituted prolines exhibit a stronger preference for the trans conformation of the prolyl peptide bond. This conformational bias arises from the enhanced n→π* interaction between the donor carbonyl oxygen and the acceptor carbonyl carbon, which is geometrically favored in the exo ring pucker. The geometric parameters characterizing this interaction include an optimal oxygen-carbon distance of approximately 3.22 Å and an approach angle near 109°, following the Bürgi-Dunitz trajectory.

Computational analyses of 4-substituted fluoroprolines, which serve as models for electron-withdrawing 4-substituents, have revealed that 4R-configured derivatives adopt relatively similar conformations with an exo ring pucker, displaying compact φ values and favorable intercarbonyl n→π* interaction distances in both α-helical and polyproline II conformations. The 4-methylbenzyl substituent, while not strongly electron-withdrawing like fluorine, still contributes to the conformational preferences through steric and electronic effects that stabilize the exo ring pucker.

The tert-butoxycarbonyl protecting group introduces additional conformational considerations, as its bulk can influence the amide bond rotation and overall molecular geometry. Studies have shown that larger acyl groups, such as the tert-butoxycarbonyl moiety, can sterically disfavor cis amide conformations, promoting trans amide bond geometry. This effect is particularly pronounced in 4-substituted proline derivatives where the ring pucker already influences amide bond preferences.

| Conformational Parameter | 4R-Substituted Proline | Typical Value Range |

|---|---|---|

| Ring pucker preference | Exo | > 80% population |

| Peptide bond conformation | Trans | > 90% population |

| n→π* interaction distance | 3.0-3.2 Å | Optimal range |

| φ dihedral angle | -60° to -80° | Compact values |

| ψ dihedral angle | 120° to 160° | Extended values |

Electronic Properties and Charge Distribution

The electronic properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid are characterized by a complex distribution of electron density arising from the interaction between the pyrrolidine ring, aromatic substituent, and carbonyl functionalities. The 4-methylbenzyl substituent introduces π-electron density through its aromatic ring system, while the electron-withdrawing nature of the carboxylic acid and carbamate functionalities creates regions of electron depletion within the molecule.

The charge distribution within 4-substituted proline derivatives has been extensively studied using quantum mechanical calculations and experimental charge density analysis. These investigations reveal that the electronic environment around the pyrrolidine ring is significantly influenced by the nature and stereochemistry of the 4-substituent. The 4R configuration places the methylbenzyl group in a position where it can participate in favorable orbital interactions with the ring system, contributing to the overall electronic stabilization of the exo ring pucker.

Theoretical calculations on proline derivatives indicate that the nitrogen atom typically carries a partial negative charge ranging from -0.3 to -0.6 atomic units, while the carbonyl carbon atoms exhibit positive charges of approximately +0.3 to +0.4 atomic units. The carboxylic acid functionality introduces additional charge separation, with the carbonyl oxygen displaying significant negative charge density and the hydroxyl group contributing to the overall dipolar character of the molecule.

The aromatic 4-methylbenzyl substituent modifies the electronic properties through its π-electron system, which can participate in weak interactions with the pyrrolidine ring and adjacent functional groups. The methyl substituent on the benzyl group serves as an electron-donating group, slightly increasing the electron density of the aromatic ring and potentially influencing the overall molecular dipole moment.

Experimental studies using atoms-in-molecules analysis have demonstrated that proline derivatives exhibit favorable carbon-hydrogen to oxygen interactions, with multiple hydrogen-oxygen distances significantly below the van der Waals contact distance of 2.72 Å. These interactions contribute to the overall stability of the molecular conformation and influence the electronic distribution throughout the structure.

| Electronic Property | Typical Value | Structural Influence |

|---|---|---|

| Molecular dipole moment | 15-20 Debye | High polarity |

| Nitrogen charge | -0.3 to -0.6 e | Electron rich |

| Carbonyl carbon charge | +0.3 to +0.4 e | Electron deficient |

| C-H···O interaction distance | 2.3-2.5 Å | Stabilizing interactions |

| Aromatic π-density | Enhanced | Electron donation |

The electronic properties are further influenced by the presence of the tert-butoxycarbonyl protecting group, which introduces additional carbonyl character and modifies the overall electron distribution. The carbamate functionality creates a conjugated system that can delocalize electron density between the nitrogen atom and the carbonyl group, affecting the conformational preferences and intermolecular interactions of the molecule.

Properties

IUPAC Name |

(2S,4R)-4-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12-5-7-13(8-6-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVHMNVKZQEBAU-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376022 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-21-6 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Starting from suitably protected pyrrolidine derivatives.

- Introduction of the 4-(4-methylbenzyl) substituent through nucleophilic substitution or coupling reactions.

- Use of chiral catalysts or chiral auxiliaries to control stereochemistry at the 2 and 4 positions.

- Protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions and facilitate purification.

- Final hydrolysis or oxidation steps to yield the carboxylic acid functionality at the 2-position.

Detailed Preparation Procedure

A representative preparation method is adapted from patent WO2014206257A1 and related literature, which outlines the synthesis of pyrrolidine-2-carboxylic acid derivatives with chiral control:

Step 1: Chiral Catalyzed Hydrogenation

- A chiral catalyst (e.g., chiral catalyst M, 0.007 mmol) is combined with sodium ethoxide and a protected pyrrolidine precursor such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-substituted pyrrolidine.

- The mixture is placed under nitrogen atmosphere to avoid oxidation.

- Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol) is added along with ethanol and DMF as solvents.

- The reaction vessel is sealed in an autoclave, purged with hydrogen gas, and maintained at 1.4 to 1.5 MPa pressure.

- The reaction is stirred at 50 °C for a specified time to achieve hydrogenation and reduction of the intermediate to the desired stereoisomer.

Step 2: Ester Formation and Temperature-Controlled Reaction

- An ethyl ester reagent (4.4 g, 60 mmol) is added dropwise at low temperature (below -70 °C) to the reaction mixture.

- The mixture is stirred for 8 hours at this temperature to ensure complete reaction.

- The temperature is gradually raised to about -40 °C, and acetic acid (3.5 mL) is added dropwise to quench the reaction.

- The reaction mixture is then extracted with ethyl acetate (EtOAc) to isolate the product.

Step 3: Purification and Stereochemical Analysis

- The crude product is purified by preparative High-Performance Liquid Chromatography (Prep. HPLC).

- Enantiomeric excess (ee) values are determined to assess stereochemical purity, typically achieving ee values around 55-61% depending on the exact conditions and catalysts used.

- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.

Hydrogenation of Azido Precursors

Hydrogenation of azido acid precursors is another route to obtain the Boc-protected amino pyrrolidine carboxylic acid:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 67% | Hydrogenation in ethanol, room temperature | Trans-azido acid (3.0 g, 11.7 mmol) is hydrogenated to the corresponding Boc-protected amino acid. The product crystallizes from ethanol with melting point 228-229 °C (decomposition). NMR confirms the structure with characteristic Boc tert-butyl signals at δ 1.42/1.47 ppm. |

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chiral hydrogenation | Chiral catalyst M, sodium ethoxide, benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, ethanol/DMF | 50 °C | Several hours | Not specified | Hydrogen pressure 1.4-1.5 MPa |

| Esterification | Ethyl ester reagent, acetic acid quench | -70 to -40 °C | 8 hours + quench | Not specified | Temperature control critical |

| Pd-catalyzed coupling | Pd2dba3, rac-BINAP, sodium t-butoxide, 1-chloroisoquinoline | Reflux in toluene | 1 hour | 40% | Requires inert atmosphere |

| Azido hydrogenation | Hydrogen gas, ethanol solvent | Room temperature | Not specified | 67% | Crystallization purification |

Research Findings and Notes

- The stereochemical outcome is influenced by the choice of chiral catalyst and reaction conditions, with enantiomeric excesses typically ranging from 55% to 61%.

- Protecting groups such as Boc are essential for controlling reactivity and facilitating purification.

- Hydrogenation under controlled hydrogen pressure and temperature is a common and effective method for reducing intermediates to the desired stereoisomer.

- Palladium-catalyzed coupling provides a versatile method to introduce aromatic substituents, though yields are moderate and require careful control of reaction atmosphere and temperature.

- Purification by preparative HPLC is standard to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary amine protector, removable under acidic conditions to regenerate the free amine. This reaction is essential for subsequent functionalization.

Mechanistic Insight : Acidic protonation of the Boc group’s carbonyl oxygen induces cleavage, releasing CO<sub>2</sub> and tert-butanol. The free amine is stabilized via protonation or salt formation.

Carboxylic Acid Functionalization

The carboxylic acid participates in nucleophilic acyl substitution, enabling amide/ester bond formation.

Amide Coupling

Key Findings :

-

EDCI/HOBt minimizes racemization, preserving the (2S,4R) configuration.

-

HATU enables efficient coupling with sterically hindered amines .

Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | Methyl ester | 88% | |

| SOCl<sub>2</sub> | Ethanol, 0°C → RT, 3 hours | Ethyl ester | 92% |

Steric Effects : The 4-methylbenzyl group slows reaction kinetics compared to less hindered analogs .

Reactions Involving the Pyrrolidine Ring

The pyrrolidine core undergoes stereoselective modifications under controlled conditions.

Hydrogenation of the Benzyl Group

Note : Hydrogenolysis selectively removes the 4-methylbenzyl group, yielding (2S,4R)-1-Boc-pyrrolidine-2-carboxylic acid .

Decarboxylation

The carboxylic acid undergoes thermal or base-mediated decarboxylation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cs<sub>2</sub>CO<sub>3</sub> | MeCN, 100°C, 5 hours | Pyrrolidine derivative | 76% | |

| Cu(OAc)<sub>2</sub> | DMF, 120°C, 24 hours | Deaminated byproduct | 45% |

Mechanism : Base-mediated deprotonation generates a carboxylate anion, followed by CO<sub>2</sub> extrusion and rearrangement .

Stereochemical Stability

The (2S,4R) configuration remains intact under most conditions:

Scientific Research Applications

Scientific Research Applications

The applications of Boc-pyrrolidine can be categorized into several key areas:

Synthesis of Bioactive Molecules

Boc-pyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple reactions, such as:

- Amination : Facilitating the introduction of amino groups into molecules.

- Alkylation : Allowing for the modification of carbon skeletons in complex organic molecules.

These reactions are vital for creating pharmaceuticals that target specific biological pathways.

Chiral Auxiliary

Due to its chiral nature, Boc-pyrrolidine is utilized as a chiral auxiliary in asymmetric synthesis. This application is significant in the production of:

- Chiral drugs : Many pharmaceutical compounds require specific stereochemistry for efficacy and safety.

- Natural products : The synthesis of complex natural products often relies on chiral auxiliaries to control stereochemistry during synthesis.

Peptide Synthesis

Boc-pyrrolidine is also employed in peptide synthesis, particularly as a protecting group for amine functionalities. This application is crucial for:

- Solid-phase peptide synthesis (SPPS) : The Boc group can be selectively removed under mild acidic conditions, allowing for the stepwise assembly of peptides while maintaining the integrity of other functional groups.

Case Studies and Research Findings

Several studies highlight the versatility and effectiveness of Boc-pyrrolidine in various applications:

-

Pharmaceutical Development :

- A study published in Journal of Medicinal Chemistry demonstrated the use of Boc-pyrrolidine as an intermediate in synthesizing a novel class of anti-cancer agents. The compound's ability to facilitate selective reactions led to improved yields and purities compared to traditional methods.

-

Asymmetric Synthesis :

- Research featured in Organic Letters showcased Boc-pyrrolidine's role in asymmetric synthesis, where it was used to produce a range of chiral amines with high enantiomeric excess. This study emphasized its efficiency as a chiral auxiliary.

-

Peptide Synthesis Innovations :

- In a publication from Biopolymers, the utility of Boc-pyrrolidine in solid-phase peptide synthesis was explored, highlighting its effectiveness in protecting amines while allowing for straightforward deprotection strategies that do not compromise the overall structure.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of protein conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 4-substituent on the pyrrolidine ring significantly influences the compound’s physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Observations:

Lipophilicity and Bioavailability: The 4-methylbenzyl group in the target compound strikes a balance between lipophilicity (logP ~2.5–3.0) and steric hindrance, optimizing membrane permeability in drug candidates . Halogenated analogs (e.g., 4-chlorobenzyl, 4-bromobenzyl) exhibit higher molecular weights and electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets but increase toxicity risks . The methoxy analog (C₁₁H₁₉NO₅) is more polar, favoring aqueous solubility but reducing passive diffusion across biological membranes .

Synthetic Utility: The propargyl-substituted derivative (C₁₁H₁₅NO₄) enables click chemistry via azide-alkyne cycloaddition, a critical tool for bioconjugation and polymer synthesis . Boc protection is universally retained across analogs to prevent undesired side reactions at the pyrrolidine nitrogen .

Biological Relevance: The trifluoromethylbenzyl analog (C₁₈H₂₂F₃NO₄) is noted for its metabolic stability due to the electron-withdrawing CF₃ group, which resists oxidative degradation in cytochrome P450 pathways . Iodobenzyl derivatives (e.g., 4-iodobenzyl) are utilized in radiopharmaceuticals for positron emission tomography (PET) imaging .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, often abbreviated as TBMP, is a pyrrolidine derivative with significant interest in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activity, particularly in the context of drug design and synthesis. This article reviews the biological activity of TBMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₅NO₄

- Molecular Weight : 319.40 g/mol

- CAS Number : 959581-21-6

- Solubility : Moderately soluble in water with varying solubility reported across different studies .

Biological Activity Overview

The biological activity of TBMP is primarily characterized by its interaction with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent has been explored in several studies:

- Antiviral Activity : TBMP has been investigated as an intermediate in the synthesis of antiviral agents, particularly those targeting Hepatitis C Virus (HCV). The compound's structural features facilitate interactions that may inhibit viral replication .

- Enzyme Inhibition : Studies indicate that TBMP may act as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP2C9. This inhibition could influence drug metabolism and pharmacokinetics, making it a candidate for further exploration in drug interactions .

- Neuroprotective Effects : Some research suggests potential neuroprotective properties of TBMP, possibly due to its ability to modulate neurotransmitter systems or reduce oxidative stress in neural tissues .

The mechanisms underlying the biological activities of TBMP are still being elucidated. Key proposed mechanisms include:

- Binding Affinity : Molecular docking studies have suggested that TBMP can bind effectively to specific targets involved in viral replication and metabolism, potentially altering their activity .

- Stereochemical Influence : The specific stereochemistry of TBMP enhances its binding affinity to biological targets compared to other stereoisomers, which may result in improved efficacy and reduced side effects .

Case Studies

Several case studies highlight the biological relevance of TBMP:

- Synthesis and Antiviral Evaluation : A study demonstrated the synthesis of TBMP derivatives and evaluated their antiviral efficacy against HCV. The results indicated that specific modifications to the pyrrolidine ring enhanced antiviral activity significantly compared to the parent compound .

- Inhibition Studies : Research focused on the inhibitory effects of TBMP on CYP enzymes showed that it could significantly alter the metabolism of co-administered drugs, suggesting a need for careful consideration in polypharmacy contexts .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid?

The compound is typically synthesized via multi-step protocols involving Boc protection, benzylation, and carboxylation. A representative method involves coupling tert-butoxycarbonyl (Boc)-protected pyrrolidine intermediates with substituted benzyl groups under catalytic conditions. For example, analogous syntheses use palladium catalysts and cesium carbonate in tert-butanol for cross-coupling reactions . Post-reaction acid hydrolysis (e.g., HCl) yields the carboxylic acid derivative, with purification via flash chromatography achieving >90% purity .

Q. How is the stereochemical configuration of the compound confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid was resolved using SHELX programs (SHELXL for refinement), achieving an R factor of 0.037 and data-to-parameter ratio of 9.8 . Chiral HPLC or NMR analysis with chiral shift reagents can also validate enantiomeric purity .

Q. What safety precautions are required when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in tightly sealed containers in well-ventilated areas .

Q. Which analytical techniques are used to assess purity and structural integrity?

- LCMS : Confirms molecular weight (e.g., m/z 413.2 [M+H]+ observed in analogous Boc-protected pyrrolidines) .

- NMR : ¹H/¹³C NMR verifies substituent positioning and Boc-group integrity.

- Melting Point : Consistency with literature values (e.g., 130–136°C for similar derivatives) .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) impact reactivity in peptide coupling?

Electron-donating groups (e.g., methyl) on the benzyl ring reduce electrophilicity, potentially slowing acylation rates. In contrast, electron-withdrawing groups (e.g., chloro) enhance reactivity but may introduce steric hindrance. Comparative studies using DIPEA/HATU coupling show 10–15% yield differences between substituents .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

Q. How can conflicting NMR and LCMS data be reconciled during characterization?

Discrepancies may arise from rotamers (e.g., Boc-group rotation) or residual solvents. Use variable-temperature NMR to identify dynamic processes. For LCMS, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What role does the Boc group play in stabilizing the compound’s conformation during peptide synthesis?

The tert-butoxycarbonyl group minimizes aggregation by preventing intermolecular hydrogen bonding. This enhances solubility in organic solvents (e.g., DCM, THF) and reduces epimerization during solid-phase peptide synthesis (SPPS) .

Q. How does the compound’s conformational flexibility affect its utility in drug design?

The (2S,4R) configuration enforces a rigid pyrrolidine ring, favoring interactions with hydrophobic pockets in target proteins (e.g., protease active sites). Molecular dynamics simulations show that 4-methylbenzyl substituents enhance π-π stacking with aromatic residues .

Q. What methods mitigate racemization during Boc deprotection?

Acidic conditions (e.g., TFA/DCM) at 0°C minimize racemization. Alternatively, use enzymatic deprotection (e.g., lipases) for chiral integrity. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.